molecular formula C18H23NO2S B2795412 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide CAS No. 2034328-99-7

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide

货号: B2795412
CAS 编号: 2034328-99-7
分子量: 317.45
InChI 键: KQKRAHGDPULFMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide, also known as AMT-130, is a small molecule therapeutic agent that has been developed for the treatment of Huntington's disease. Huntington's disease is a neurodegenerative disorder that affects approximately 1 in 10,000 individuals worldwide. The disease is caused by a mutation in the huntingtin gene, which results in the production of a toxic protein that accumulates in the brain and leads to the death of neurons. There is currently no cure for Huntington's disease, and available treatments only provide symptomatic relief. Therefore, there is an urgent need for new therapies that can slow down or halt the progression of the disease.

作用机制

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide works by using an RNA interference (RNAi) mechanism to selectively target and degrade the mutant huntingtin mRNA, which ultimately leads to a reduction in the levels of mutant huntingtin protein in the brain. This approach has been shown to be effective in preclinical models of Huntington's disease.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of mutant huntingtin protein in the brain, which is the underlying cause of Huntington's disease. In addition, this compound has been shown to improve motor function in animal models of Huntington's disease. These effects are likely due to the selective degradation of mutant huntingtin mRNA by this compound.

实验室实验的优点和局限性

One advantage of using N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide in lab experiments is that it has been extensively studied in preclinical models of Huntington's disease, and has been shown to be safe and well-tolerated. In addition, the RNAi mechanism of action of this compound is highly specific, which minimizes off-target effects. However, one limitation of using this compound in lab experiments is that it is a small molecule therapeutic agent, which may limit its ability to effectively target the brain.

未来方向

There are several future directions for the development of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide as a therapeutic agent for Huntington's disease. One direction is to further optimize the dosing and delivery of this compound to maximize its efficacy in the brain. Another direction is to investigate the long-term safety and efficacy of this compound in clinical trials. In addition, there is a need to develop biomarkers that can accurately measure the levels of mutant huntingtin protein in the brain, which will be critical for monitoring the effectiveness of this compound in clinical trials. Finally, there is a need to explore the potential of this compound for the treatment of other neurodegenerative disorders that are caused by the accumulation of toxic proteins in the brain.

合成方法

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide is synthesized using a multi-step process that involves the coupling of two key intermediates, 5-hydroxy-3-(thiophen-3-yl)pentylamine and 2,5-dimethylbenzoic acid. The synthesis of these intermediates is achieved through a series of chemical reactions that involve the use of various reagents and catalysts. The final product is obtained through a purification process that involves the use of chromatography techniques.

科学研究应用

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,5-dimethylbenzamide has been extensively studied in preclinical models of Huntington's disease, including cell-based assays and animal models. These studies have demonstrated that this compound can effectively reduce the levels of mutant huntingtin protein in the brain and improve motor function in animal models. In addition, this compound has been shown to be safe and well-tolerated in preclinical studies.

属性

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-13-3-4-14(2)17(11-13)18(21)19-8-5-15(6-9-20)16-7-10-22-12-16/h3-4,7,10-12,15,20H,5-6,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRAHGDPULFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。